2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound features a complex pentazatricyclo[7.3.0.0²,⁶]dodeca-tetraene core, substituted with a 4-chlorophenyl group at position 11 and an N-(2-methoxyphenyl)acetamide moiety at position 2. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, often improving lipophilicity and binding affinity, while the 2-methoxyphenyl acetamide substituent could modulate electronic properties and solubility .
Properties
Molecular Formula |
C22H17ClN6O3 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H17ClN6O3/c1-32-19-5-3-2-4-16(19)24-20(30)13-29-22(31)27-10-11-28-18(21(27)26-29)12-17(25-28)14-6-8-15(23)9-7-14/h2-12H,13H2,1H3,(H,24,30) |
InChI Key |
HWMMFLKZMGNADU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. These steps may include:
Formation of the core structure: This involves the construction of the pentazatricyclic core through cyclization reactions.
Introduction of substituents: The 4-chlorophenyl and 2-methoxyphenyl groups are introduced through substitution reactions.
Final modifications: The acetamide group is added in the final step, often through an amidation reaction.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[730
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible applications as a pharmaceutical agent due to its complex structure.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Systems
The table below compares the target compound with analogs based on core structures, substituents, and pharmacological activities:
Key Observations:
- Heterocyclic Complexity: The target’s pentazatricyclo core is distinct from simpler quinazoline (compound 39) or benzothiazole (compound 8) systems. Increased nitrogen content may improve target binding but reduce solubility .
- However, the trifluoromethyl group in compound 8 enhances electronegativity, which may alter pharmacokinetics .
- Anti-Cancer Potential: Compound 39’s piperidine-sulfonyl group correlates with broad-spectrum cytotoxicity, whereas the target’s tricyclic core might favor selective inhibition .
Pharmacological Activity
- Anti-Cancer Activity: Compound 39 showed IC₅₀ values < 10 µM against HCT-116 and MCF-7 cell lines, attributed to its quinazoline sulfonyl moiety interacting with kinase domains . The target compound’s tricyclic system may exhibit comparable or enhanced activity due to increased rigidity and nitrogen-mediated interactions.
- Structural-Activity Relationships (SAR): The 4-chlorophenyl group, common in the target and compound 39, is associated with improved lipophilicity and target engagement. Replacing the sulfonyl group (compound 39) with a pentazatricyclo core (target) could alter binding kinetics .
Biological Activity
The compound 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structure and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C₁₅H₁₃ClN₃O₂
- Molecular Weight : Approximately 283.72 g/mol
- IUPAC Name : this compound
The compound features a tricyclic system with multiple functional groups that contribute to its reactivity and biological properties. The chlorophenyl group and the methoxyphenyl moiety are significant for its interaction with biological targets.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in critical biological processes. For instance:
- Poly (ADP-ribose) polymerase (PARP) : The compound has shown potential as a PARP inhibitor, which is significant in cancer therapy due to its role in DNA repair mechanisms. By inhibiting PARP, the compound could enhance apoptosis in cancer cells and alter inflammatory responses.
In Vitro Studies
Several studies have explored the effects of this compound on various cell lines:
- Cancer Cell Lines : The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and ovarian cancer models. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
- Inflammatory Models : In models of inflammation, the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
In Vivo Studies
In animal models, the compound has shown promise in reducing tumor growth and improving survival rates when used in combination with standard chemotherapy agents. The results indicate enhanced efficacy compared to monotherapy approaches .
Summary of Biological Activities
Case Study 1: PARP Inhibition in Cancer Therapy
A recent study investigated the role of this compound as a PARP inhibitor in breast cancer treatment. The results indicated that treatment with this compound led to significant tumor regression and increased sensitivity to DNA-damaging agents like cisplatin. This highlights the potential for combination therapies that leverage the unique properties of this compound .
Case Study 2: Anti-inflammatory Effects
In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells in treated animals compared to controls. This suggests potential applications for inflammatory diseases beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
